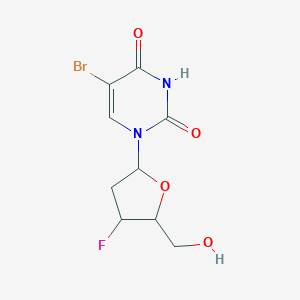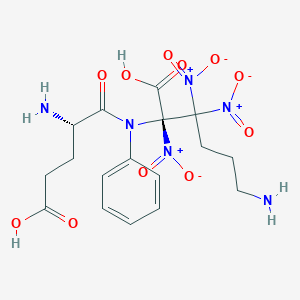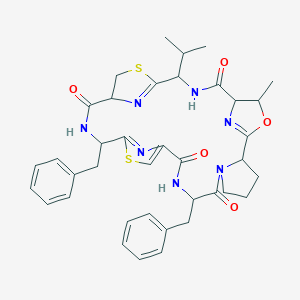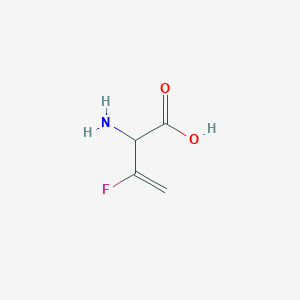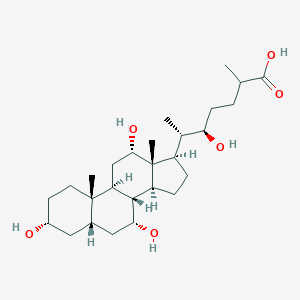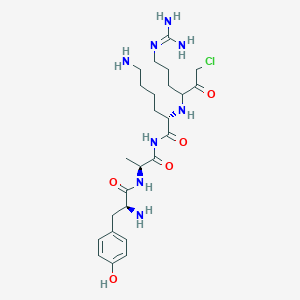
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone (TLCK) is a synthetic peptide that has been widely used in scientific research due to its ability to selectively inhibit proteases. TLCK has been synthesized using various methods and has been used in biochemical and physiological studies to investigate the mechanism of action of proteases.
Wirkmechanismus
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone selectively inhibits proteases by irreversibly binding to the active site of the enzyme. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone specifically targets proteases that contain a serine residue in their active site, such as chymotrypsin and trypsin. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone reacts with the serine residue to form a covalent bond, which prevents the protease from hydrolyzing peptide bonds.
Biochemical and Physiological Effects:
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone inhibits the activity of proteases in a dose-dependent manner. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has also been shown to inhibit blood coagulation and to reduce the activity of proteases involved in inflammation. In vivo studies have demonstrated that Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone can reduce the severity of inflammatory diseases, such as arthritis and pancreatitis.
Vorteile Und Einschränkungen Für Laborexperimente
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has several advantages for lab experiments. It is a selective inhibitor of proteases, which allows researchers to study the role of proteases in physiological processes without affecting other enzymes. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone is also stable and easy to use, which makes it a convenient tool for protease inhibition studies. However, Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has some limitations. It is not effective against all proteases, and its irreversible binding to the active site of the enzyme can limit the ability to study protease activity over time.
Zukünftige Richtungen
For Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone research include investigating its role in cancer and neurological diseases, as well as its potential as an antiviral therapy.
Synthesemethoden
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, while solution-phase peptide synthesis involves the coupling of protected amino acids in solution. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone can also be synthesized using chemical modification of the amino acid side chains of a pre-existing peptide.
Wissenschaftliche Forschungsanwendungen
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has been widely used in scientific research as a selective inhibitor of proteases. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins and are involved in various physiological processes, including protein degradation, blood coagulation, and signal transduction. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has been used to study the role of proteases in these processes and to investigate the mechanism of action of proteases.
Eigenschaften
CAS-Nummer |
123496-54-8 |
|---|---|
Produktname |
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone |
Molekularformel |
C25H41ClN8O5 |
Molekulargewicht |
569.1 g/mol |
IUPAC-Name |
(2S)-6-amino-N-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]-2-[[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]hexanamide |
InChI |
InChI=1S/C25H41ClN8O5/c1-15(32-23(38)18(28)13-16-7-9-17(35)10-8-16)22(37)34-24(39)20(5-2-3-11-27)33-19(21(36)14-26)6-4-12-31-25(29)30/h7-10,15,18-20,33,35H,2-6,11-14,27-28H2,1H3,(H,32,38)(H4,29,30,31)(H,34,37,39)/t15-,18-,19?,20-/m0/s1 |
InChI-Schlüssel |
OLMDLIMSPBDHPX-GZKUECPQSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)[C@H](CCCCN)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES |
CC(C(=O)NC(=O)C(CCCCN)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)N |
Kanonische SMILES |
CC(C(=O)NC(=O)C(CCCCN)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)N |
Synonyme |
Tyr-Ala-Lys-Arg chloromethyl ketone tyrosyl-alanyl-lysyl-arginine chloromethyl ketone YAKR-CK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



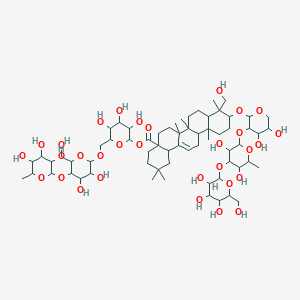
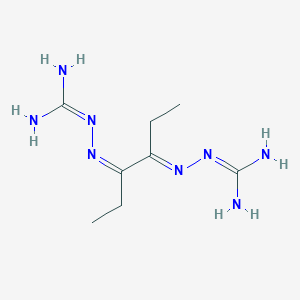


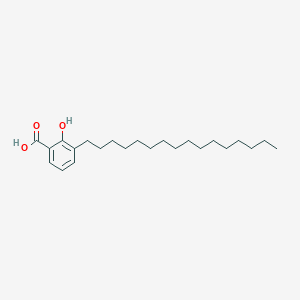

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
